1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole
Description
1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)17-27-25-16-26(24-10-5-4-9-23(24)25)15-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJYOHEPKNHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and 3-methylbenzyl mercaptan.
Formation of Thioether: The first step involves the nucleophilic substitution reaction between 3-methylbenzyl mercaptan and 2,5-dimethylbenzyl chloride to form the thioether intermediate.
Indole Formation: The thioether intermediate is then subjected to a Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the thioether linkage to a thiol group.
Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and benzyl alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and indole ring can participate in various binding interactions, influencing the compound’s biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole can be compared with other indole derivatives, such as:
1-Benzyl-3-(methylthio)-1H-indole: Similar structure but lacks the additional methyl groups on the benzyl rings, which may affect its reactivity and biological activity.
1-(2-Methylbenzyl)-3-(phenylthio)-1H-indole: Contains a phenylthio group instead of a benzylthio group, leading to different chemical and biological properties.
1-(3,4-Dimethylbenzyl)-3-(ethylthio)-1H-indole: Features an ethylthio group, which may influence its solubility and reactivity compared to the methylthio group.
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features an indole core substituted with a 2,5-dimethylbenzyl group and a thioether moiety derived from 3-methylbenzyl. The synthesis typically involves multi-step reactions, including the formation of the indole nucleus followed by the introduction of the side chains through nucleophilic substitution or coupling reactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Indole Core | Aromatic heterocycle with nitrogen atom |
| Substituents | 2,5-Dimethylbenzyl and 3-methylbenzylthio |
| Molecular Formula | C18H22N2S |
| Molecular Weight | 298.44 g/mol |
Anticancer Properties
Research has indicated that This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have focused on its ability to inhibit cell proliferation and induce apoptosis.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects against human cancer cell lines (MCF-7, HepG2, A549, and HeLa), the compound demonstrated:
- IC50 values ranging from 0.5 to 1.5 µM across different cell lines.
- Induction of apoptosis was confirmed via flow cytometry analysis, showing increased sub-G1 phase populations.
The proposed mechanism involves:
- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent apoptosis in cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 0.75 | 68 |
| HepG2 | 1.20 | 55 |
| A549 | 0.95 | 62 |
| HeLa | 0.50 | 75 |
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. In this case:
- The presence of methyl groups enhances lipophilicity, potentially improving membrane permeability.
- The thioether group is crucial for interaction with target proteins involved in cancer progression.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Indole Core Formation
Use Fischer indole synthesis (phenylhydrazine + aldehyde/ketone under acidic conditions) to construct the indole scaffold . - Step 2: Alkylation
Introduce the 2,5-dimethylbenzyl group via nucleophilic substitution or Mitsunobu reaction. For example, react 1H-indole with 2,5-dimethylbenzyl bromide in the presence of a base (e.g., NaH) . - Step 3: Thiolation
Attach the 3-methylbenzylthio group using a thiolation agent (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃) in a polar solvent like DMF . - Purification
Employ column chromatography (e.g., silica gel, 70:30 EtOAc:hexane) to isolate the final product .
Basic: How is the compound characterized to confirm its structure and purity?
Answer:
Key characterization methods include:
- Spectroscopy
- Chromatography
- TLC : Monitor reaction progress using Rf values .
- HPLC : Assess purity (>95% for biological assays) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Optimization strategies include:
- Catalyst Screening
Use iodine (I₂) in acetonitrile at 40°C for efficient coupling reactions (e.g., yields up to 98% as in thioether formation) . - Solvent Selection
Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates . - Temperature Control
Lower temperatures (e.g., 0–25°C) reduce side reactions during alkylation steps .
Advanced: How should researchers resolve contradictions in reported bioactivity data for similar indole derivatives?
Answer:
Address discrepancies by:
- Standardizing Assays
Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls to minimize variability . - Purity Verification
Re-characterize compounds (via NMR, HRMS) to confirm structural integrity . - SAR Analysis
Compare substituent effects (e.g., methyl vs. methoxy groups on bioactivity) across studies .
Advanced: What mechanistic approaches are used to study the compound’s interaction with biological targets?
Answer:
- Enzyme Inhibition Assays
Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays . - Molecular Docking
Simulate binding modes with receptors (e.g., EGFR) using software like AutoDock Vina . - Cellular Pathway Analysis
Perform Western blotting to assess downstream protein expression (e.g., apoptosis markers like caspase-3) .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
Answer:
- Modify Substituents
Replace the 3-methylbenzylthio group with bulkier substituents (e.g., 4-fluorobenzylthio) to enhance receptor affinity . - Introduce Electron-Withdrawing Groups
Test nitro or cyano groups at the indole 5-position to improve metabolic stability . - Evaluate Pharmacokinetics
Use logP measurements (via shake-flask method) to optimize lipophilicity for blood-brain barrier penetration .
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Short-Term Storage : Dissolve in DMSO (10 mM aliquots) at -20°C .
- Long-Term Storage : Store as a lyophilized powder under argon at -80°C .
- Avoid Degradation
Protect from light and moisture by using amber vials and desiccants .
Advanced: What protocols are used for in vitro biological evaluation of this compound?
Answer:
- Anticancer Activity
- MTT Assay : Test cytotoxicity in cancer cells (e.g., IC₅₀ determination after 48 h exposure) .
- Antimicrobial Screening
- MIC Assay : Evaluate bacterial/fungal growth inhibition using broth microdilution (CLSI guidelines) .
- Anti-Inflammatory Testing
- ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
